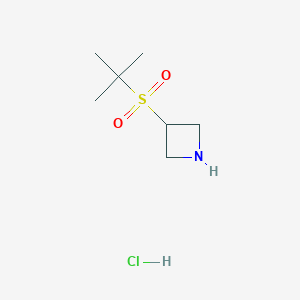

3-(tert-Butylsulfonyl)azetidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(tert-Butylsulfonyl)azetidine hydrochloride, also known as 3-(2-Methylpropane-2-sulfonyl)azetidine hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2S . It has a molecular weight of 213.73 .

Synthesis Analysis

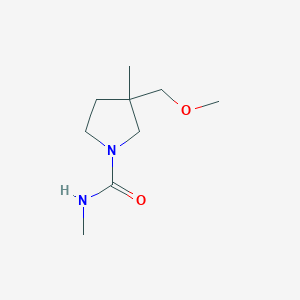

The synthesis of azetidines, including 3-(tert-Butylsulfonyl)azetidine hydrochloride, can be achieved through La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis

The molecular structure of 3-(tert-Butylsulfonyl)azetidine hydrochloride consists of a four-membered azetidine ring with a tert-butylsulfonyl group attached .Aplicaciones Científicas De Investigación

Synthesis of Terminal N-tert-Butylsulfinyl Aziridines

Research by Hodgson, Kloesges, and Evans (2009) in the field of organic synthesis highlighted the use of N-(2-chloroethylidene)-tert-butylsulfinamide with Grignard reagents or organoceriums to produce terminal N-tert-butylsulfinyl aziridines. This process was noted for its good yields and, particularly with organoceriums, favorable diastereomeric ratios. Oxidation of these aziridines yields terminal N-Bus (Bus = tert-butylsulfonyl) aziridines, which are of significant synthetic utility (Hodgson et al., 2009).

Application in Anionic Ring-Opening Polymerizations

Rowe et al. (2019) explored the anionic ring-opening polymerization (AROP) of N-sulfonylazetidines, including N-(tert-butylsulfonyl)azetidine (tBsAzet), to produce poly(N-sulfonylazetidine)s. These polymers are potential precursors for valuable polyimines. The study compared the impacts of different alkyl sulfonyl substitutions on the AROP process, revealing that while EsAzet and iPsAzet polymerize effectively at different temperatures, the polymerization of tBsAzet only achieved low conversion due to precipitation of the resulting polymer under identical conditions (Rowe et al., 2019).

Utilization in Safety and Energetic Property Studies

Kohler et al. (2018) conducted a detailed safety study of the corresponding hydrochloride salt of 3-(Bromoethynyl)azetidine, a highly energetic building block. This study aimed to determine its potential explosive properties and suitable forms for mitigating energetic properties. The research showcased how chemical process development and safety investigations can effectively manage the hazardous properties of such compounds (Kohler et al., 2018).

Aziridine and Azetidine in Cycloaddition Reactions

Yadav and Sriramurthy (2005) studied the reactions of 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine with nitriles and carbonyl substrates. These reactions yielded various products like imidazoline, oxazolidine, and tetrahydropyrimidine. This research highlighted the role of the tert-butyldiphenylsilylmethyl function in controlling the regioselectivity and stereochemistry of the products derived from substituted aziridine (Yadav & Sriramurthy, 2005).

Propiedades

IUPAC Name |

3-tert-butylsulfonylazetidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11(9,10)6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVHNBYHPHPZAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butylsulfonyl)azetidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2397486.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)

![N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide](/img/structure/B2397503.png)

![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)